1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone, also known by other names such as N,N-Dimethylpentylone , is a synthetic cathinone compound. Its chemical structure consists of a benzodioxole ring fused with a piperazine moiety. This compound has stimulant properties and has been investigated for various applications .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route, it likely includes reactions such as condensation, cyclization, and functional group modifications. Researchers have explored different synthetic pathways to obtain N,N-Dimethylpentylone, but further studies are needed to optimize its synthesis .
Molecular Structure Analysis
The molecular formula of N,N-Dimethylpentylone is C14H19NO3 , with a molecular weight of approximately 249.31 g/mol . The compound features a benzodioxole ring (1,3-benzodioxol-5-yl) attached to a piperazine group (4-(4-ethylphenyl)piperazin-1-yl) via a ketone functional group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling techniques .
Chemical Reactions Analysis
N,N-Dimethylpentylone may undergo various chemical reactions, including oxidation, reduction, and substitution. Researchers have explored its reactivity in the context of drug metabolism and potential drug interactions. Investigating its behavior under different conditions is crucial for understanding its pharmacological effects .
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-ethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-15-3-6-17(7-4-15)21-9-11-22(12-10-21)20(23)16-5-8-18-19(13-16)25-14-24-18/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGCSRDIZRINOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone |
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